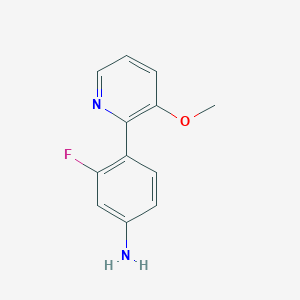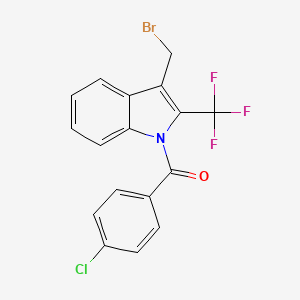
(3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone: is a complex organic compound that features a unique combination of functional groups, including a bromomethyl group, a trifluoromethyl group, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, ethers, thioethers.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to a biological response. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
相似化合物的比较
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-fluorophenyl)methanone
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-methylphenyl)methanone
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-nitrophenyl)methanone
Uniqueness: The presence of the chlorophenyl group in (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone distinguishes it from other similar compounds. The chlorine atom can participate in additional interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the combination of bromomethyl and trifluoromethyl groups provides a unique reactivity profile, making this compound versatile for various chemical transformations.
属性
分子式 |
C17H10BrClF3NO |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
[3-(bromomethyl)-2-(trifluoromethyl)indol-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H10BrClF3NO/c18-9-13-12-3-1-2-4-14(12)23(15(13)17(20,21)22)16(24)10-5-7-11(19)8-6-10/h1-8H,9H2 |
InChI 键 |
KGGSMZFRRLZXBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


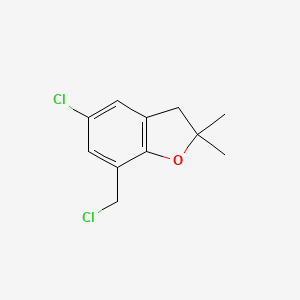
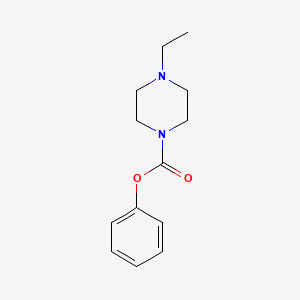

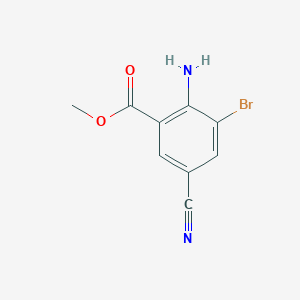
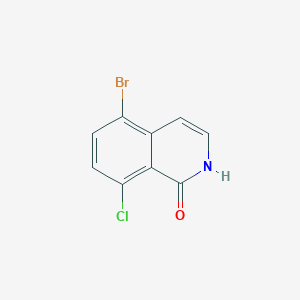
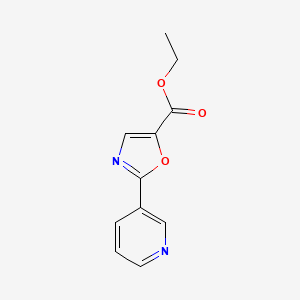
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

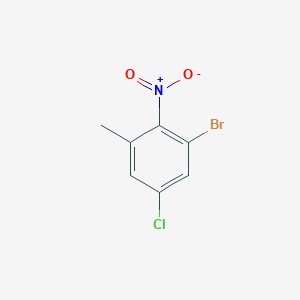
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
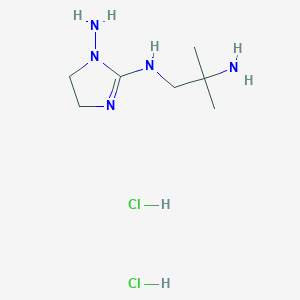
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
